molecular formula C13H14O5 B15447609 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione CAS No. 64139-23-7

4-(3,4-Dimethoxyphenyl)oxane-2,6-dione

Cat. No.: B15447609
CAS No.: 64139-23-7
M. Wt: 250.25 g/mol
InChI Key: QJHADYSOQPXWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)oxane-2,6-dione (CAS: 64139-23-7) is a bicyclic lactone derivative with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol. Its structure features an oxane-2,6-dione core substituted with a 3,4-dimethoxyphenyl group at the 4-position. Key physicochemical properties include:

  • Topological Polar Surface Area (PSA): 61.83 Ų
  • Hydrophobicity (XlogP): 1.2
  • Hydrogen Bond Acceptors: 5
  • Rotatable Bonds: 3 .

Properties

CAS No.

64139-23-7

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)oxane-2,6-dione

InChI

InChI=1S/C13H14O5/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(14)18-13(15)7-9/h3-5,9H,6-7H2,1-2H3

InChI Key

QJHADYSOQPXWRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Oxane-2,6-dione Derivatives

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione
  • Molecular Weight: 210.2 g/mol (vs. 250.25 g/mol for the target compound)
  • The lower molecular weight may enhance membrane permeability .

Table 1: Physicochemical Comparison of Oxane-2,6-dione Derivatives

Property 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione
Molecular Weight (g/mol) 250.25 210.2
XlogP 1.2 Not reported
PSA (Ų) 61.83 Not reported

Compounds with 3,4-Dimethoxyphenyl Substituents

Cyclohexene Derivatives
  • Examples:
    • trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 1)
    • cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 2)
  • Key Findings: These isomers, isolated from Zingiber montanum, demonstrated neurotrophic activity in PC12 cells and rat cortical neurons, promoting neurite outgrowth at 10 µM .
  • Comparison: While sharing the 3,4-dimethoxyphenyl group, the cyclohexene core lacks the lactone ring of the target compound, suggesting divergent biological mechanisms.
Coumarin Derivatives
  • Examples:
    • 6,7-Hydroxycoumarin (Esculetin)
    • 6-Hydroxy-7-methoxycoumarin (Isoscopoletin)
  • Key Findings: Esculetin exhibits antioxidant and anti-inflammatory properties, while isoscopoletin shows moderate antimicrobial activity .
  • Comparison: The coumarin scaffold’s conjugated lactone system differs from the oxane-2,6-dione core, which may reduce redox activity but enhance metabolic stability.

Heterocyclic Derivatives with Dimethoxyphenyl Groups

Triazole-Thioacetic Acid Derivatives
  • Example: 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
  • Key Findings: Synthesized via esterification, these compounds were analyzed for acute toxicity using computational models (GUSAR-online), predicting low to moderate toxicity .
  • Comparison: The triazole ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity (PSA > 80 Ų) compared to the target compound’s 61.83 Ų .
Pyrido[1,2-a]pyrimidinone Derivatives
  • Examples (Patent Compounds): 2-(3,4-Dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Table 2: Bioactivity Comparison of 3,4-Dimethoxyphenyl-Containing Compounds

Compound Class Bioactivity/Application Reference
Cyclohexene derivatives Neurotrophic (neurite outgrowth)
Coumarins Antioxidant, antimicrobial
Triazole-thioacetic acids Low-moderate predicted toxicity
Pyrido-pyrimidinones Therapeutic patent candidates

Q & A

Q. What are the recommended synthetic pathways for 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification or cyclization of precursors like 4-(3,4-dimethoxyphenyl)butanoic acid. For example, refluxing the acid in methanol with catalytic sulfuric acid (H₂SO₄) under controlled conditions (8 hours, 20 mL solvent per gram substrate) yields methyl esters, which can undergo further cyclization to form the oxane-dione core . Optimization may involve adjusting solvent polarity (e.g., THF vs. MeOH), temperature, or acid catalysts (e.g., p-toluenesulfonic acid vs. H₂SO₄) to improve yield and purity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to assign methoxy groups (δ ~3.8–3.9 ppm for OCH₃) and oxane-dione protons (e.g., δ 2.5–3.5 ppm for methylene groups). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 280.0943 (C₁₃H₁₄O₆). For stereochemical analysis, 2D NMR (COSY, NOESY) resolves coupling patterns and spatial proximity of substituents .

Q. What analytical methods are suitable for purity assessment of this compound?

  • Methodological Answer : Use HPLC-UV/ELSD with a C18 column (gradient: 20–80% acetonitrile/water, 0.1% formic acid) to detect impurities. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting point consistency. Residual solvents (e.g., MeOH) can be quantified via gas chromatography (GC) with FID detection .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the oxane-dione ring, identifying reactive sites for functionalization. Molecular docking against target proteins (e.g., neurotrophic receptors) predicts binding affinities. For example, substituents at the 3,4-dimethoxyphenyl group can be modified to enhance hydrophobic interactions, as seen in related cyclohexene derivatives .

Q. What experimental strategies resolve contradictions in observed vs. predicted spectroscopic data?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Compare experimental data with computational NMR predictions (e.g., using Gaussian or ACD/Labs software). If tautomers are suspected, conduct variable-temperature NMR to observe dynamic equilibria. For ambiguous mass spectra, employ tandem MS/MS to fragment ions and validate structural assignments .

Q. How can researchers evaluate the neurotrophic potential of this compound in vitro?

  • Methodological Answer : Use PC12 cells or primary rat cortical neurons to assess neurite outgrowth. Pre-treat cells with the compound (1–50 µM) and quantify neurite length via immunofluorescence (anti-βIII-tubulin). Compare results to positive controls (e.g., NGF). Include MTT assays to rule out cytotoxicity. Reference Table 6 in neurotrophic studies of analogous dimethoxyphenyl compounds for dose-response benchmarks .

Q. What are effective approaches to synthesize enantiomerically pure forms of this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization or use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). For resolution, chiral HPLC (Chiralpak IA column) separates enantiomers, while X-ray crystallography confirms absolute configuration. Enantiomeric excess (ee) is quantified via polarimetry or NMR with chiral shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.